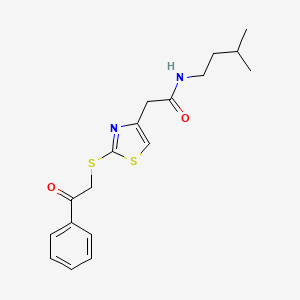

N-isopentyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Description

N-isopentyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a thioether-linked 2-oxo-2-phenylethyl group at the 2-position and an N-isopentyl chain on the acetamide nitrogen. Thiazole derivatives are well-documented for their biological relevance, including antimicrobial, anticancer, and kinase-inhibitory properties.

Properties

IUPAC Name |

N-(3-methylbutyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S2/c1-13(2)8-9-19-17(22)10-15-11-23-18(20-15)24-12-16(21)14-6-4-3-5-7-14/h3-7,11,13H,8-10,12H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCOWGMBKFQVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenylethylthio Group: The phenylethylthio group can be introduced through a nucleophilic substitution reaction, where a phenylethylthiol reacts with a suitable leaving group on the thiazole ring.

Attachment of the Isopentyl Group: The isopentyl group can be attached through an alkylation reaction, where an isopentyl halide reacts with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopentyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenylethylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide-thiazole derivatives, focusing on substituent effects, synthesis routes, and inferred biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Bioactivity :

- The N-isopentyl group in the target compound likely enhances membrane permeability compared to simpler N-aryl analogs (e.g., ).

- The 2-oxo-2-phenylethylthio moiety introduces a ketone functional group, which may facilitate hydrogen bonding or π-π stacking with biological targets, similar to the quinazolinylthio group in .

- Bromine-substituted analogs (e.g., ) exhibit increased molecular weight and halogen-mediated interactions but may reduce solubility.

Synthesis Complexity :

- The target compound’s synthesis likely parallels methods for thioether-linked thiazoles (e.g., ), involving nucleophilic substitution or thiol-ene reactions.

- Ultrasonication () and DMAP catalysis are common for sterically hindered couplings, whereas EDCI/HOBT is standard for acid-amine bonds ().

Biological Inference :

- While direct data are lacking, the CDK9 inhibitor (17d) demonstrates that bicyclic substituents on thiazole-acetamides can confer kinase selectivity.

- The mild antiproliferative activity of quinazoline-thiazole hybrids suggests that the target compound’s phenylketone group may similarly modulate cell proliferation pathways.

Table 2: Physicochemical Properties (Theoretical)

Biological Activity

N-isopentyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring, an acetamide group, and a phenylethyl thioether moiety. The molecular formula is , and its IUPAC name reflects its intricate arrangement of atoms.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can act as a modulator of receptors, influencing signaling pathways that are crucial for maintaining cellular homeostasis.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole derivatives have been documented to possess antibacterial and antifungal activities.

Anticancer Properties

Studies suggest that the thiazole ring may play a pivotal role in anticancer activity. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Anti-inflammatory Effects

Compounds with similar functional groups have been investigated for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the thiazole and phenylethyl groups in modulating biological activity. Variations in these substituents can lead to differences in potency and selectivity against specific targets.

| Substituent | Effect on Activity |

|---|---|

| Isopentyl Group | Increased lipophilicity, enhancing membrane permeability |

| Thiazole Ring | Essential for receptor binding and enzyme inhibition |

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low micromolar concentrations, suggesting strong antibacterial properties.

Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis, particularly in breast cancer models. The mechanism was linked to the modulation of apoptotic pathways involving caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.